molecular formula C19H20N4O3 B2441245 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione CAS No. 1775557-09-9

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione

Cat. No.: B2441245
CAS No.: 1775557-09-9
M. Wt: 352.394
InChI Key: CKRYDTLXVKVEPT-UHFFFAOYSA-N
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Description

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione is a heterocyclic compound that contains an oxadiazole ring. Oxadiazole derivatives are known for their broad range of chemical and biological properties, including antibacterial, antitumor, antiviral, and antioxidant activities

Properties

IUPAC Name

2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-20-17(21-26-13)16-15-10-6-3-7-11-22(15)19(25)23(18(16)24)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRYDTLXVKVEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione typically involves a multi-step process. One common method includes the condensation of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antibacterial effects. For instance:

  • A study demonstrated that derivatives of 1,3,4-oxadiazole showed significant activity against Gram-positive and Gram-negative bacteria . The incorporation of the oxadiazole group in 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione may enhance its antimicrobial potency.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit lipoxygenase activity. This enzyme is crucial in the inflammatory response and targeting it can lead to therapeutic benefits in conditions like arthritis and asthma .

Anticancer Properties

Preliminary studies suggest that pyrimido[1,6-a]azepine derivatives may exhibit anticancer activities. The structural characteristics of this compound could facilitate interactions with cancer cell pathways or enzymes involved in tumor progression .

Synthesis and Structural Studies

The synthesis of this compound involves several steps of chemical reactions leading to the formation of the oxadiazole and pyrimidine rings. The synthetic pathway typically includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Subsequent benzylation to introduce the benzyl group.
  • Final modifications to achieve the desired pyrimidine structure.

Case Study 1: Antibacterial Activity

In a study evaluating various oxadiazole derivatives for their antibacterial properties against E. coli and Staphylococcus aureus:

  • The synthesized compounds were tested for minimum inhibitory concentration (MIC) values.
  • Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics .

Case Study 2: Anti-inflammatory Activity

A pharmacological evaluation investigated the lipoxygenase inhibitory potential of related compounds:

  • The study utilized enzyme assays to measure inhibition rates.
  • Compounds similar to this compound demonstrated significant inhibition compared to controls .

Mechanism of Action

The mechanism of action of 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

The uniqueness of 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione lies in its specific structure, which may confer unique biological activities and chemical properties compared to other oxadiazole derivatives.

Biological Activity

The compound 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione is a member of the pyrimido[1,6-a]azepine family and features a complex structure that includes a benzyl group and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The chemical structure can be summarized as follows:

  • Core Structure : Pyrimido[1,6-a]azepine
  • Substituents : Benzyl and 5-methyl-1,2,4-oxadiazol-3-yl

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Anticancer Activity

Several studies have documented the anticancer potential of pyrimidine derivatives. For instance:

  • Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range. For example:
    • Compound A showed an IC50 of 6.2 μM against HCT116 cells.
    • Compound B exhibited IC50 values of 43.4 μM and 27.3 μM against T47D cells .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented:

  • Compounds containing oxadiazole rings have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:
    • The presence of a benzyl group enhances the antibacterial activity compared to standard antibiotics like chloramphenicol .

Other Biological Activities

In addition to anticancer and antimicrobial properties:

  • Some derivatives have shown anti-inflammatory and antioxidant activities .
  • The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cell proliferation and inflammation.

Case Studies

Several case studies highlight the biological activities of similar compounds:

StudyCompoundActivityIC50 Value
Study 1Compound AAnticancer (MCF-7)27.3 μM
Study 2Compound BAntibacterial (E. coli)Effective
Study 3Compound CAnti-inflammatoryNot specified

The biological effects of compounds like this compound are often attributed to their ability to interact with cellular targets such as:

  • DNA : Inducing strand breaks or inhibiting replication.
  • Enzymes : Acting as inhibitors for key metabolic pathways involved in cell growth.

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